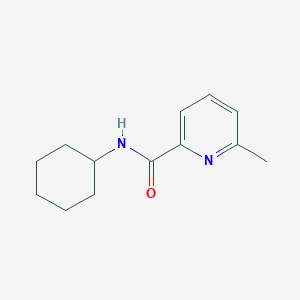![molecular formula C17H17FN2O B7538294 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol, also known as FSBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative and has been found to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to activate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has a range of interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and other forms of damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to have low toxicity, making it safe for use in animal models. However, there are also limitations to the use of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain applications. Additionally, the exact mechanism of action of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol. One area of interest is the potential use of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in cancer therapy. Further studies are needed to determine the exact mechanism of action of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in cancer cells and to determine its efficacy in animal models. Another area of interest is the potential use of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in treating neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol and to determine its efficacy in animal models. Additionally, further studies are needed to determine the potential side effects of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol and to optimize its synthesis and purification methods.
Synthesemethoden
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzylamine with 2-(2-hydroxypropyl)benzimidazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol. This method yields 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in good purity and high yield, making it a practical method for the production of this compound.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful in various fields. 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in various animal models. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been studied for its potential use in treating neurodegenerative diseases, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-9-7-13(8-10-14)12-20-16-5-2-1-4-15(16)19-17(20)6-3-11-21/h1-2,4-5,7-10,21H,3,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODQJDJLPCHLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)









![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)